5,8-Dimethoxyquinoline
Overview
Description
5,8-Dimethoxyquinoline is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with two methoxy groups attached at the 5 and 8 positions . The InChI code for this compound is 1S/C11H11NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3 .Scientific Research Applications
Photolabile Protecting Groups
5,8-Dimethoxyquinoline and its derivatives have been explored in the context of photolabile protecting groups for carboxylic acids. A study by Fedoryak and Dore (2002) highlighted the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative with greater efficiency than previous photolabile groups. BHQ's improved solubility and low fluorescence make it a valuable tool for caging biological messengers, demonstrating the utility of dimethoxyquinoline derivatives in creating sensitive protecting groups for in vivo applications (Fedoryak & Dore, 2002).
Antifungal Agents
The derivatives of this compound have shown promise as potential antifungal agents. Research by Joaquim et al. (2021) on clioquinol derivatives, related to the 8-hydroxyquinoline framework, revealed compounds with significant activity against fungal infections. These derivatives, specifically modified at the 7-position, have demonstrated efficacy against Candida spp. and dermatophytes, highlighting their potential in treating fungal diseases (Joaquim et al., 2021).
Metal Chelation and Alzheimer's Disease
The this compound structure has also been implicated in metal chelation, particularly in the context of Alzheimer's disease (AD) research. Kenche et al. (2013) investigated mixed ligand Cu2+ complexes of 2-substituted 8-hydroxyquinolines, which include derivatives of this compound. These complexes have shown potential in disaggregating metal-enriched amyloid plaques and reversing AD phenotypes in animal models, indicating the relevance of these compounds in neurodegenerative disease research (Kenche et al., 2013).
Trace Element Preconcentration
In analytical chemistry, the oxidation product of 5,8-dimercaptoquinoline, a compound related to this compound, has been used for the coprecipitation of trace elements from aqueous solutions. Vircavs et al. (1994) demonstrated the effectiveness of 5,8-polyquinolyl polydisulphide in preconcentrating various d-elements, underscoring the utility of dimethoxyquinoline derivatives in enhancing trace element analysis (Vircavs et al., 1994).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5,8-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNHDIRXPEPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296464 | |
Record name | 5,8-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58868-41-0 | |
Record name | 58868-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,8-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-Dimethoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The 5,8-dimethoxyquinoline scaffold is particularly interesting in developing antimalarial drugs. Research has shown that incorporating this moiety into various molecular frameworks can lead to compounds exhibiting promising activity against the malaria parasite, Plasmodium vinckei. [, , , ]
A: A common approach to synthesizing this compound involves the Friedlander condensation. This method utilizes the reaction of 2-amino-5,8-dimethoxybenzaldehyde (or a derivative) with various ketones or diketones. [, ]
A: The this compound framework can be further functionalized through various reactions. For instance, it can undergo regioselective bromination with N-bromosuccinimide (NBS) to yield 7-bromo-5,8-dimethoxyquinoline. This brominated derivative serves as a key intermediate for introducing structural diversity in drug discovery. [] Additionally, the dimethoxy groups can be oxidized to form the corresponding quinone, a versatile functional group for further derivatization. [, , ]
A: Research on various this compound derivatives suggests that introducing specific substituents at the 2-, 3-, and 4-positions of the quinoline ring system significantly impacts their antimalarial potency and toxicity. For example, incorporating alkoxy groups generally enhances activity, while amino substituents may diminish it. [, , ]
ANone: While specific studies detailing the mechanism of action for all this compound derivatives are limited in the provided research, general mechanisms for antimalarial quinolines often involve interference with the parasite's heme detoxification pathway. This interference prevents the parasite from neutralizing the toxic heme byproduct produced during hemoglobin digestion. [Not directly mentioned in the provided abstracts, but a common mechanism for this class of compounds]
A: Yes, the this compound moiety has proven valuable in synthesizing various bioactive compounds beyond antimalarials. For example, it has been utilized in synthesizing 5,12-dihydroxy-6,11-dioxo-1-azanaphthacenes, a class of compounds with potential anticancer activity. [, ] Additionally, researchers have employed this compound in the total synthesis of complex natural products like kuanoniamine A and 11-hydroxyascididemin, showcasing its versatility in constructing complex molecules. []
A: Researchers employ a combination of analytical techniques for the characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial in determining the structure and confirming the regiochemistry of synthesized compounds. [, ] Elemental analysis provides empirical formulas, and spectroscopic data like Infrared (IR) spectroscopy helps identify functional groups. [, , ]
A: While this compound offers a promising scaffold, challenges may arise during drug development. One potential concern is achieving optimal pharmacological properties, such as solubility, bioavailability, and metabolic stability. [, ] Addressing these challenges may involve further structural modifications or exploring different formulation strategies. [] Additionally, a comprehensive toxicological evaluation is crucial to ensure the safety and efficacy of this compound-based drug candidates. []
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